Absolute Configuration Fidelity: Guaranteeing (R)-D-serine Derived Pharmacophores
The target compound provides the essential (R)-configuration, derived from D-serine, which is the critical pharmacophoric requirement for several protease inhibitors and antibiotics, in contrast to the (S)-enantiomer (CAS 205491-14-1) which yields L-serine configuration upon deprotection. Using the (S)-enantiomer would produce the enantiomeric product, potentially rendering it inactive or causing off-target effects . The optical rotation for the related (R)-Garner aldehyde is reported as +21.445 (EtOH, c 10 at 25°C), directly opposite to its (S)-enantiomer, confirming the distinct chiral identity necessary for target engagement [1].
| Evidence Dimension | Absolute stereochemistry |
|---|---|
| Target Compound Data | (R)-configuration, derived from D-serine |
| Comparator Or Baseline | (S)-enantiomer (CAS 205491-14-1), derived from L-serine |
| Quantified Difference | Opposite enantiomer; specific rotation is +21.445° vs -21.39° for the closely related Garner aldehyde enantiomers [1] |
| Conditions | Optical rotation measurement in ethanol |
Why This Matters
Procurement of the correct (R)-enantiomer is non-negotiable for synthesizing drug candidates where the D-amino acid motif is essential for bioactivity, directly impacting the validity of biological assay results.
- [1] SciRP. (n.d.). Specific rotation data for (R) and (S) Garner aldehyde enantiomers. Retrieved from html.scirp.org View Source
